

Technical Guide: Solubility & Stability Profile of 1-Bromo-1-ethoxycyclopropane[1]

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Compound of Interest

Compound Name: 1-Bromo-1-ethoxycyclopropane

CAS No.: 95631-62-2

Cat. No.: B3059216

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Executive Summary

1-Bromo-1-ethoxycyclopropane is a specialized cyclopropyl ether primarily utilized as a synthetic equivalent for cyclopropanone.[1] Due to the inherent ring strain of the cyclopropane moiety combined with the reactivity of the

-bromo ether functionality, this compound exhibits a binary solubility profile: it is highly soluble and stable in anhydrous, non-nucleophilic organic solvents, but undergoes rapid solvolysis in protic or nucleophilic media.

This guide provides a validated framework for solvent selection, emphasizing that for reactive intermediates, "solubility" cannot be decoupled from "stability."

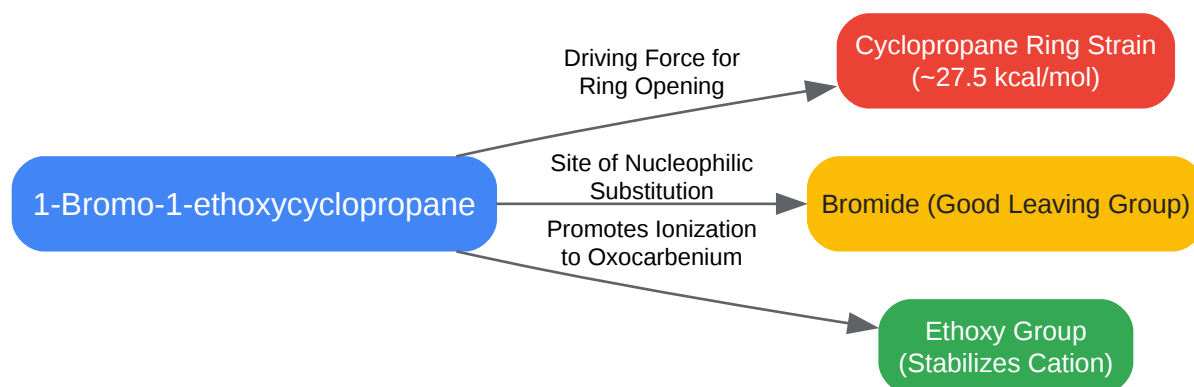
Physicochemical Profile

Understanding the structural drivers of this molecule is essential for predicting its behavior in solution.

Property	Value / Description	Implications for Solubility
Molecular Formula		Low molecular weight, volatile. [1]
Molecular Weight	165.03 g/mol	High volatility; requires careful evaporation.
Predicted LogP	~1.9 - 2.3	Lipophilic; prefers non-polar organic phases.[1]
Density	~1.46 g/cm ³	Denser than water and many organic solvents.
Functionality	-Halo ether / Strained Ring	Highly susceptible to ionization and ring opening.[1]

Structural Visualization

The following diagram illustrates the core reactivity nodes that dictate solvent compatibility.



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Figure 1: Structural Reactivity Analysis.[1] The synergy between the leaving group and the oxygen lone pair facilitates ionization, making the compound sensitive to polar protic solvents.

Solvent Compatibility Matrix

For this compound, solvent selection is a decision between dissolution and decomposition.

Class A: Recommended Solvents (Stable)

These solvents are suitable for storage, reactions, and extractions. The compound dissolves freely (miscible) due to Van der Waals interactions and dipole-dipole matching.

- Dichloromethane (DCM): Primary solvent. Used in synthesis (e.g., reaction of silyl enol ethers with

). Excellent solubilizing power and low boiling point allows for easy removal.
- Diethyl Ether (

): Ideal for workup. The compound is highly soluble. Ensure ether is anhydrous and free of peroxides to prevent radical degradation.
- Tetrahydrofuran (THF): Reaction solvent. Suitable for lithiation or coupling reactions. Must be anhydrous.
- Pentane / Hexane: Precipitation/Washing. The compound is soluble, but these are often used to precipitate polar impurities while keeping the bromo-ether in solution.

Class B: Prohibited Solvents (Reactive)

Attempting to dissolve the compound in these solvents will result in chemical transformation.

- Water: Rapid Hydrolysis. Forms cyclopropanone ethyl hemiacetal and HBr.
- Alcohols (MeOH, EtOH): Solvolysis. The alcohol displaces the bromide via an

 -like mechanism, forming dialkoxycyclopropanes (acetals).
- DMSO / DMF: Risk of Elimination/Substitution. Polar aprotic solvents with nucleophilic character can promote elimination to cyclopropene derivatives or nucleophilic attack.

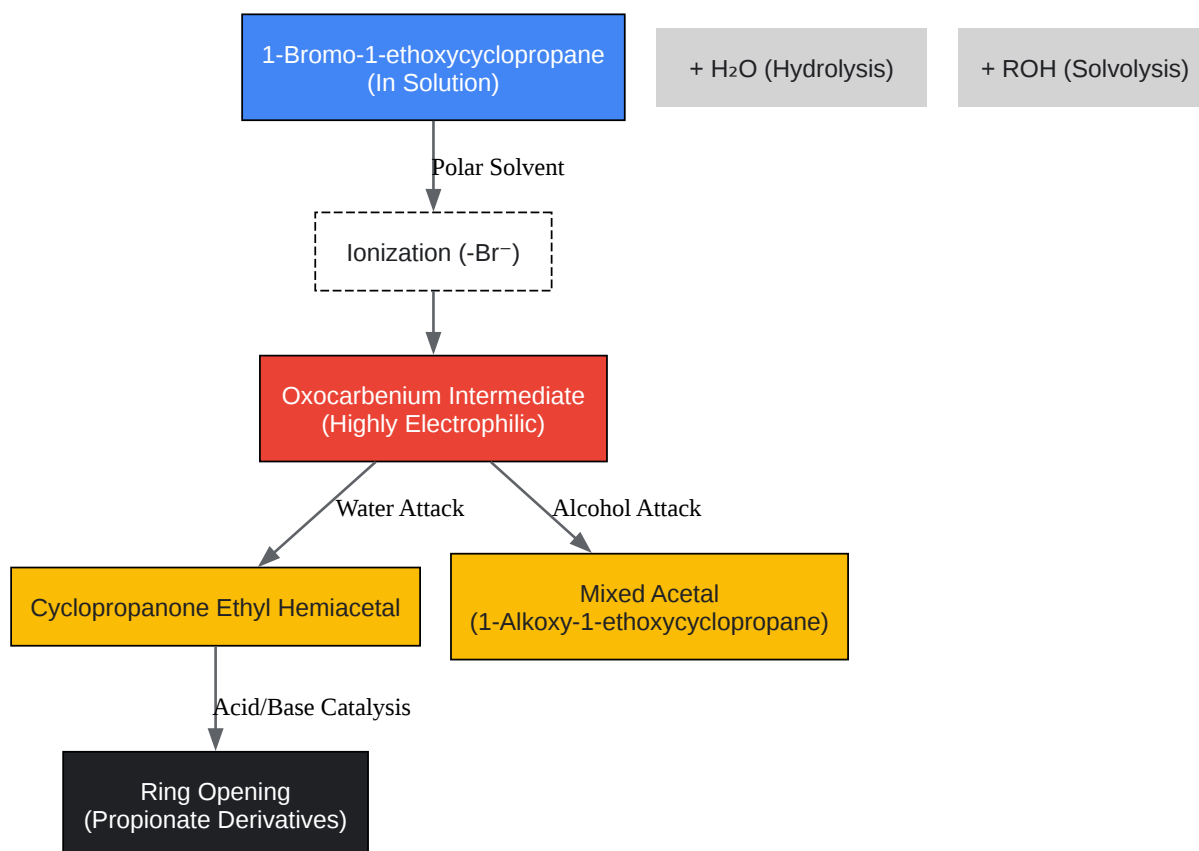
Quantitative Solubility Summary

Solvent	Solubility	Stability	Recommendation
Dichloromethane	Miscible	High	Preferred
Diethyl Ether	Miscible	High	Preferred
Toluene	Miscible	High	Good
Hexane	High	High	Good
Methanol	Soluble	Unstable	DO NOT USE
Water	Insoluble	Decomposes	DO NOT USE

*Solubility is transient; reaction occurs immediately.

Stability & Decomposition Pathways

The "solubility" in protic solvents is actually a decomposition event. The mechanism involves the formation of an oxocarbenium ion intermediate, stabilized by the cyclopropane ring, followed by nucleophilic capture.



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Figure 2: Solvolytic Decomposition Pathway. In protic solvents, the bromide leaves, generating a reactive cation that is immediately quenched, destroying the starting material.

Experimental Protocols

Protocol A: Solubility & Stability Verification

Use this protocol to verify the integrity of a stored sample.

- Preparation: Dry a 5 mm NMR tube in an oven at 120°C for 1 hour. Flush with Nitrogen ().
- Solvent Choice: Use (Deuterated Chloroform) filtered through basic alumina to remove acidity.
- Dissolution: Add 50 µL of **1-Bromo-1-ethoxycyclopropane** to 0.6 mL of .
- Observation:
 - Clear solution: Indicates solubility.[2]
 - Cloudiness/Precipitate: Indicates decomposition (likely polymerization or salt formation).
- Validation: Acquire a NMR immediately. Look for the cyclopropyl protons (multiplets around 0.8–1.5 ppm). Disappearance of these peaks or appearance of olefinic protons indicates ring opening.

Protocol B: Purification via Solvent Extraction

Since the compound hydrolyzes, standard aqueous workups must be modified.

- Quenching: If generating in situ, quench the reaction mixture with saturated aqueous at 0°C. Note: Rapid workup is essential to minimize hydrolysis time.
- Extraction: Immediately extract into cold Diethyl Ether ().
- Washing: Wash the organic phase once with cold brine.
- Drying: Dry over anhydrous (Potassium Carbonate). Avoid

if it is acidic;

buffers the solution.

- Concentration: Remove solvent under reduced pressure (Rotary Evaporator) at bath temperature < 25°C.
 - Warning: Do not heat.[3] The compound is thermally labile.

Handling and Storage Recommendations

- Storage: Store neat (undiluted) at -20°C under an Argon atmosphere.
- Container: Teflon-sealed glass vials. Avoid metal containers which may catalyze decomposition.
- Handling: Always handle in a fume hood. The compound is a lachrymator (tear gas) and potential alkylating agent.

References

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